5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-quinolin-8-yloxyethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(14-12-17(26-22-14)15-7-3-10-24-15)21-9-11-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,10,12H,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWKQVPIJMASBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Quinoline moiety attachment: The quinoline group can be introduced via nucleophilic substitution reactions.
Isoxazole ring formation: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Final coupling: The furan, quinoline, and isoxazole components are coupled under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the quinoline moiety could produce tetrahydroquinoline derivatives.
Scientific Research Applications
5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug discovery for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Such as cell signaling or metabolism.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Design
The following table summarizes key structural and physicochemical differences between the target compound and related molecules:
Key Observations :
- Quinoline vs.
- Tosyl Group Impact : The tosyl-substituted analog (C₁₉H₁₄N₂O₃S) exhibits higher molecular weight and reduced aqueous solubility due to its sulfonic acid moiety, whereas the target compound’s ethyloxy linkage may offer better solubility .
- Functional Group Diversity : Unlike ranitidine derivatives (e.g., sulphanyl or nitro groups), the target compound’s isoxazole carboxamide core provides hydrogen-bonding sites, favoring interactions with polar residues in target proteins .
Biological Activity
5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 310.3 g/mol
- CAS Number : 1234951-00-8
Antiviral Activity
Recent studies have highlighted the antiviral properties of isoxazole derivatives, including those similar to this compound. A notable example is an isoxazole analog that demonstrated potent inhibition against enteroviruses like EV-D68 and Coxsackievirus B5. The IC₅₀ values for these compounds were reported as low as 58 nM for EV-D68, indicating strong antiviral efficacy .
Table 1: Antiviral Efficacy of Isoxazole Derivatives
| Compound | Virus Target | IC₅₀ (nM) | In Vivo Efficacy |
|---|---|---|---|
| 5-(furan-2-yl)-... | EV-D68 | 58 | Significant reduction in viremia |
| Isoxazole Analog | CVB5 | 6 - 20 | 4-log TCID₅₀ reduction in pancreas |
Cytotoxicity and Apoptosis Induction
In cancer research, isoxazoles have been shown to induce cytotoxic effects in various cancer cell lines. For instance, a study involving HL-60 cells indicated that certain isoxazole derivatives led to a decrease in Bcl-2 expression, promoting apoptosis while increasing p21^WAF-1 levels, which suggests cell cycle arrest . This dual mechanism could make these compounds valuable in cancer therapy.
Table 2: Cytotoxic Effects of Isoxazole Derivatives
| Compound | Cell Line | Bcl-2 Expression Change | p21^WAF-1 Expression Change |
|---|---|---|---|
| Isoxazole (3) | HL-60 | Decreased | Increased |
| Isoxazole (6) | HL-60 | Increased | Increased |
The biological activity of isoxazole derivatives often involves interaction with specific cellular pathways. For example, the inhibition of enteroviruses through structural modifications that destabilize viral capsid proteins has been documented. Cryo-electron microscopy studies have shown that certain modifications lead to significant structural changes in viral proteins, which are critical for their infectivity .
Case Studies
- Enterovirus Inhibition : The compound's analogs were tested in mouse models for their ability to reduce viral loads significantly. In one study, treatment with an isoxazole derivative resulted in a three-log reduction in viremia and improved cytokine responses during EV-D68 infections .
- Cancer Cell Studies : Research on HL-60 cells revealed that specific isoxazoles could effectively modulate apoptosis-related proteins, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
